

KIN1148 and its parent compound KIN1000

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Compound of Interest

Compound Name: KIN1148

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An In-depth Technical Guide to **KIN1148** and its Parent Compound KIN1000

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel vaccine adjuvants is critical for enhancing the immunogenicity and efficacy of modern vaccines, particularly against rapidly evolving pathogens like the influenza virus. This document provides a comprehensive technical overview of **KIN1148**, a small molecule agonist of the RIG-I-like receptor (RLR) pathway, and its parent compound, KIN1000. **KIN1148** was identified through medicinal chemistry optimization of KIN1000 and demonstrates superior properties as a vaccine adjuvant. It directly engages and activates Retinoic Acid-Inducible Gene I (RIG-I), a key cytosolic pattern-recognition receptor, to initiate a robust innate immune response. This activation of Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB) signaling pathways leads to enhanced adaptive immunity, providing significant protection in preclinical models of influenza infection. This guide details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and provides visual diagrams of the core signaling pathways and experimental workflows.

Introduction and Compound History

The search for effective, safe, and broadly applicable vaccine adjuvants led to the screening of large small-molecule libraries for agonists of innate immune pathways. The RIG-I-like receptor (RLR) pathway, a primary defense mechanism against RNA viruses, was identified as a promising target.^{[1][2]} A high-throughput screen of over 47,000 compounds identified the

benzobisthiazole compound KIN1000 as a potent activator of IRF3, a key transcription factor downstream of RIG-I.[1]

Subsequent structure-activity relationship (SAR) studies on KIN1000 led to the design and synthesis of 418 analogs, including **KIN1148**.^[1] **KIN1148** was selected as the lead candidate due to its improved solubility, enhanced pharmacokinetic properties, and greater potency in activating IRF3-dependent gene expression compared to its parent compound.^{[1][3]} It functions as a direct RIG-I agonist, promoting innate immune responses that effectively adjuvant vaccination against influenza A virus (IAV) strains, including H1N1 and H5N1.^{[3][4]}

Chemical Properties

Both KIN1000 and **KIN1148** belong to the benzobisthiazole class of compounds.^[3] **KIN1148** is a lipophilic small molecule with a calculated LogP (cLogP) of 4.76 and has limited solubility in aqueous solutions, making liposomal formulations advantageous for in vivo delivery.^[1]

Compound	Molecular Formula	Molecular Weight	CAS Number
KIN1148	C19H11N3OS2	361.44	1428729-56-9

Mechanism of Action

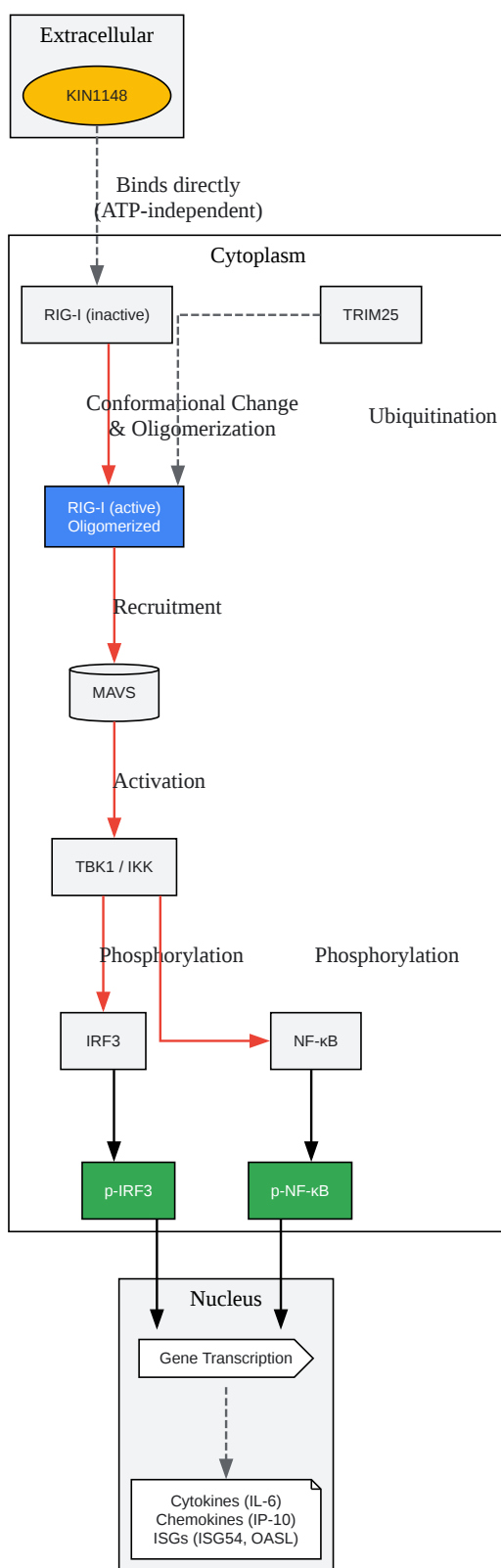
KIN1148 represents a novel class of adjuvant that directly activates the RIG-I signaling pathway. Unlike canonical RIG-I agonists which are typically viral RNA molecules, **KIN1148**'s mechanism is distinct and non-canonical.

- **Direct RIG-I Binding:** Biochemical studies confirm that **KIN1148** directly binds to RIG-I. This interaction occurs with both the helicase domain and the repressor domain (RD) of RIG-I.^[3]
- **RNA- and ATP-Independent Activation:** **KIN1148**-mediated activation of RIG-I does not require the presence of RNA ligands nor does it compete with ATP for binding or induce ATPase activity.^{[3][5]}
- **Signalosome Assembly:** The binding of **KIN1148** induces RIG-I self-oligomerization, a critical step in its activation. This leads to the recruitment of downstream signaling partners, including the E3 ubiquitin ligase TRIM25 and the mitochondrial antiviral-signaling protein (MAVS) adaptor.^[6]

- **IRF3 and NF- κ B Activation:** The formation of the RIG-I signalosome on the MAVS platform activates the kinases TBK1 and IKK, which in turn phosphorylate the transcription factors IRF3 and NF- κ B.[\[3\]](#)[\[6\]](#)
- **Innate Immune Gene Expression:** Activated IRF3 and NF- κ B translocate to the nucleus, driving the transcription of a wide array of innate immune genes, including interferons, cytokines (e.g., IL-6), and chemokines (e.g., IP-10/CXCL10, CCL2, CCL3, CCL4, CCL7).[\[1\]](#)[\[3\]](#)[\[6\]](#)

This cascade of events mimics a viral infection, leading to the maturation of dendritic cells (DCs) and the subsequent priming of a robust and broad adaptive immune response.[\[3\]](#)

Signaling Pathway Diagram



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Caption: **KIN1148** directly binds and activates RIG-I, initiating MAVS-dependent signaling.

Quantitative In Vitro Data

KIN1148 demonstrates superior potency compared to its parent compound, KIN1000, in cell-based assays.

Table 1: Comparison of KIN1000 and **KIN1148** In Vitro Activity^[1]

Assay	Cell Line	Metric	KIN1000	KIN1148
IRF3 Nuclear Translocation	PH5CH8	Potency	Less Potent	More Potent
ISG54 Gene Expression	PH5CH8	Fold Induction	Lower	Higher
OASL Gene Expression	PH5CH8	Fold Induction	Lower	Higher
IP-10 Chemokine Production	THP-1 (PMA-diff.)	Production Level	Lower	Significantly Higher

Table 2: **KIN1148**-Mediated Immune Cell Activation^[3]

Assay	Cell Type	Treatment	Time	Key Result
IRF3/NF-κB Phosphorylation	HEK293	10 or 20 μM KIN1148	Up to 12 hrs	Time-dependent increase in p-IRF3 and p-NF-κB
Gene Induction (qRT-PCR)	WT MEFs	KIN1148	18 hrs	Significant induction of Ifit1 and Il6
Gene Induction (qRT-PCR)	RIG-I -/- MEFs	KIN1148	18 hrs	No significant induction of Ifit1 and Il6
DC Maturation	Human mo-DCs	KIN1148	18 hrs	Increased surface expression of CD83 and CD86

Quantitative In Vivo Data

In vivo studies in murine models of influenza highlight the potent adjuvant activity of **KIN1148** when co-administered with a suboptimal dose of a split virus vaccine.

Table 3: Efficacy of **KIN1148** Adjuvant in Murine Influenza Challenge Models[1][3]

Study Design	Vaccine	Adjuvant/Control	Challenge Virus	Key Outcomes
Prime-Boost	H1N1 A/Cal/07/2009 SV	KIN1148 (Liposomal)	10x LD50 MA- CA04	100% Survival
(Suboptimal dose)	Vehicle (Liposome)	(H1N1)	0% Survival	
PBS	0% Survival			
Prime-Boost	H5-SV	KIN1148 (Liposomal)	5x LD50 PR8/H5N1	Significantly decreased mortality & morbidity
Vehicle (Liposome)	High mortality			
PBS	High mortality			
Single Prime	H1N1 A/Cal/07/2009 SV	KIN1148 (Liposomal)	10x LD50 MA- CA04	Significantly improved survival vs. controls
(Suboptimal dose)	Vehicle (Liposome)	(H1N1)	Low survival	
PBS	Low survival			
Pulmonary Titer	H1-SV	KIN1148 (Liposomal)	A/Cal/04/09	Significant reduction in lung viral titer
Controls	High viral titer			

Table 4: **KIN1148**-Adjuvanted Adaptive Immune Responses in Mice^[3]

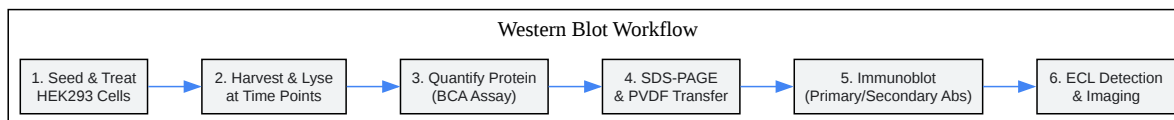
Immunization	Analysis	Metric	Result
H5-SV + KIN1148 (Prime/Boost)	Draining Lymph Node	Germinal Center (GC) B Cells	Significant increase in frequency and number
H5-SV + KIN1148 (Prime/Boost)	Spleen	IAV-specific CD4+ T Cells	Significant increase
H5-SV + KIN1148 (Prime/Boost)	Spleen	IAV-specific CD8+ T Cells	Significant increase

Experimental Protocols and Workflows

In Vitro Assay Methodologies

IRF3/NF- κ B Phosphorylation via Western Blot^[3]

- **Cell Culture and Treatment:** Plate HEK293 cells and allow them to adhere. Treat cells with **KIN1148** at final concentrations of 10 μ M or 20 μ M. Include vehicle control (0.5% DMSO) and positive control (Sendai Virus, SeV, at 40 HAU/mL).
- **Lysis:** Harvest cells at specified time points (e.g., 0, 2, 4, 8, 12 hours) and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using a BCA assay.
- **SDS-PAGE and Transfer:** Separate 20-30 μ g of protein lysate on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against p-IRF3 (Ser396), total IRF3, p-NF- κ B p65 (Ser536), total p65, and a loading control (e.g., β -actin) overnight at 4°C.
- **Detection:** Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

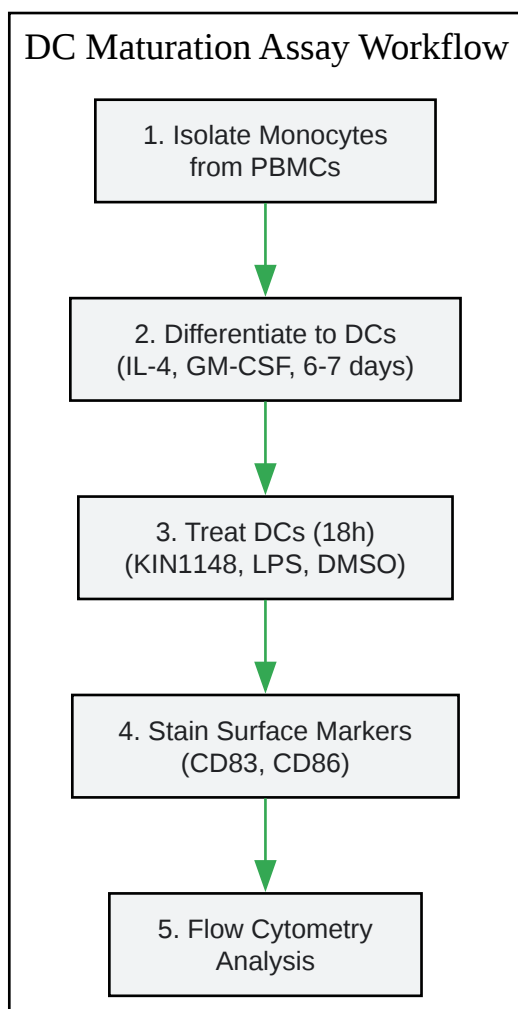


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Caption: Workflow for detecting protein phosphorylation via Western Blot.

Human Dendritic Cell (DC) Maturation Assay[3]

- Monocyte Isolation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors.
- DC Differentiation: Culture monocytes in cRPMI medium supplemented with recombinant human IL-4 and GM-CSF for 6-7 days to differentiate into immature mo-DCs.
- Treatment: Treat immature mo-DCs for 16-18 hours with **KIN1148** (e.g., 10 μ M), positive control (0.5 μ g/mL LPS), or vehicle control (0.5% DMSO).
- Flow Cytometry Staining: Harvest DCs and stain with fluorescently-conjugated antibodies against surface maturation markers such as CD80, CD83, and CD86.
- Data Acquisition and Analysis: Analyze cells using a flow cytometer (e.g., BD LSR II). Gate on the DC population and quantify the mean fluorescence intensity (MFI) for each marker. Express results as fold change in MFI compared to the DMSO control.



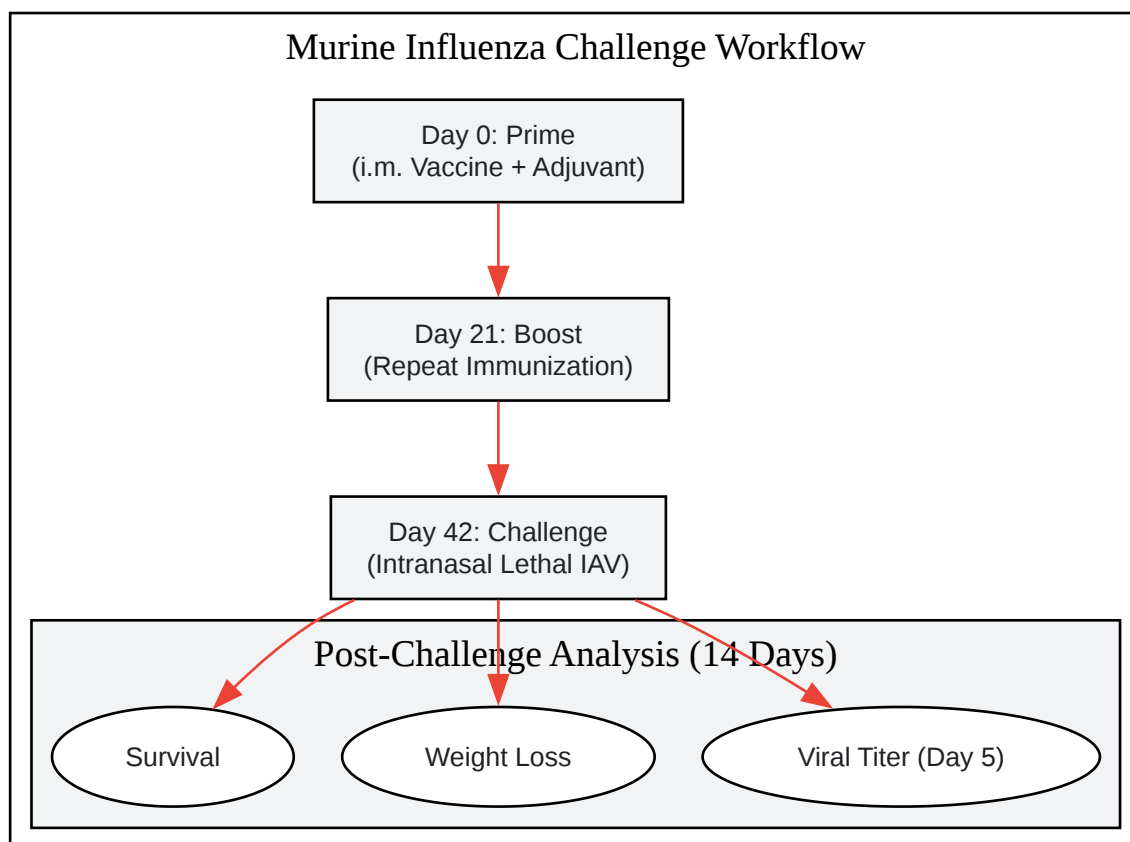
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Caption: Workflow for assessing dendritic cell maturation.

In Vivo Murine Influenza Challenge Model[1][3]

- Animal Model: Use 6-8 week old C57BL/6 mice. All experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).
- Adjuvant Formulation: Prepare **KIN1148** in a lipid-based liposomal formulation. Prepare a vehicle control using blank liposomes.
- Immunization (Prime-Boost):

- Day 0 (Prime): Immunize mice intramuscularly (i.m.) with a suboptimal dose of split influenza virus vaccine (e.g., H5-SV or H1-SV) combined with either **KIN1148** liposomes, vehicle liposomes, or PBS.
- Day 14 or 21 (Boost): Administer a second i.m. immunization identical to the first.
- Viral Challenge: At day 30 or 42 (14-21 days post-boost), challenge mice via intranasal instillation with a lethal dose (e.g., 5x or 10x LD50) of a homologous mouse-adapted influenza A virus.
- Monitoring and Endpoints:
 - Morbidity/Mortality: Monitor mice daily for 14 days for changes in body weight and clinical signs of illness. Euthanize mice that lose $\geq 30\%$ of their initial body weight or become moribund.
 - Pulmonary Virus Titer: Euthanize a separate cohort of mice on day 5 post-infection, harvest lungs, and determine viral titers via plaque assay.
 - Immune Response Analysis: Euthanize a cohort 5 days post-boost to analyze serum antibody responses (ELISA, HAI) and cellular responses in spleens and draining lymph nodes (flow cytometry for GC B cells and IAV-specific T cells).



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Caption: Workflow for the in vivo prime-boost immunization and challenge model.

Conclusion

KIN1148 is a potent, first-in-class small molecule RIG-I agonist that functions as a powerful vaccine adjuvant. Developed through the chemical optimization of its parent compound KIN1000, **KIN1148** activates innate immunity in a direct, non-canonical fashion that is independent of RNA or ATP. Preclinical data robustly demonstrates its ability to enhance both humoral and cellular adaptive immune responses to co-administered influenza vaccine antigens, leading to complete protection from lethal viral challenge in murine models.^[1] The well-defined mechanism of action and strong in vivo efficacy position **KIN1148** as a highly promising candidate for further development, with the potential to improve vaccine effectiveness against influenza and other RNA viruses.^{[3][6]}

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